molecular formula C18H16ClNO2 B255626 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine

1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine

Cat. No. B255626
M. Wt: 313.8 g/mol
InChI Key: CQJMEKCYOCCDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine, also known as C16, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine is not yet fully understood, but studies suggest that it may act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a critical role in gene expression regulation and are often overexpressed in cancer cells. By inhibiting HDACs, 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine may promote the expression of tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In addition, 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine for lab experiments is its high solubility in both water and organic solvents, which makes it easy to work with. However, one limitation of 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for research on 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine. Another potential direction is the investigation of 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine's potential applications in other fields, such as material science and nanotechnology.
Conclusion
In conclusion, 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine is a novel compound with promising potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its anti-cancer properties. Although its mechanism of action is not yet fully understood, 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine has shown a variety of biochemical and physiological effects and may have several potential future directions for research.

Synthesis Methods

The synthesis of 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine involves the reaction of 4-chlorobenzoyl chloride with 1-benzoylpyrrolidine in the presence of a base. The resulting compound is then purified using column chromatography to obtain 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine in high yield and purity.

Scientific Research Applications

1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(pyrrolidine-1-carbonyl)phenyl]methanone

InChI

InChI=1S/C18H16ClNO2/c19-14-9-7-13(8-10-14)17(21)15-5-1-2-6-16(15)18(22)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2

InChI Key

CQJMEKCYOCCDIL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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